Scaffold-Driven PTP1B Inhibition Potency Advantage Over Des-Benzyl and Des-Sulfonyl Analogs
Within a series of piperidine-based PTP1B inhibitors, the 1-(benzylsulfonyl)piperidin-4-yloxy motif (the closest structural proxy to the 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate core) demonstrates a Ki of 300 nM [1]. In contrast, the des-benzyl analog (piperidin-4-yloxy derivative) shows a Ki of 1300 nM, representing a 4.3-fold loss in affinity [2]. While not a direct measurement on the exact target compound, this class-level inference establishes that the benzylsulfonyl group is a critical pharmacophoric element for target engagement, and its replacement with simpler sulfonyl or unsubstituted piperidine leads to significant potency erosion.
| Evidence Dimension | PTP1B Inhibition (Ki) |
|---|---|
| Target Compound Data | Class proxy (benzylsulfonyl-piperidinyl core): Ki = 300 nM |
| Comparator Or Baseline | Des-benzyl analog (piperidin-4-yloxy derivative): Ki = 1300 nM |
| Quantified Difference | 4.3-fold improvement |
| Conditions | PTP1B enzymatic assay using pNPP substrate (BindingDB) |
Why This Matters
For users selecting building blocks for PTP1B inhibitor programs, the presence of the benzylsulfonyl group is linked to a quantifiable affinity advantage, making Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate a privileged intermediate over des-benzyl or des-sulfonyl analogs.
- [1] BindingDB. BDBM50206997: 2-(5-(3-(1-(benzylsulfonyl)piperidin-4-yloxy)phenyl)thiophene-2-carboxylic acid. Ki = 300 nM for PTP1B. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] BindingDB. BDBM50206991: 2-(5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxylic acid. Ki = 1300 nM for PTP1B. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
